![molecular formula C17H10N6O4 B12612823 2,6-bis(3-nitrophenyl)-7H-purine CAS No. 918537-09-4](/img/structure/B12612823.png)
2,6-bis(3-nitrophenyl)-7H-purine
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Overview
Description
2,6-bis(3-nitrophenyl)-7H-purine is a heterocyclic compound that features a purine core substituted with two 3-nitrophenyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3-nitrophenyl)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine core, which can be derived from commercially available starting materials such as adenine or guanine.
Nitration: The introduction of nitro groups onto the phenyl rings is achieved through nitration reactions. This involves treating the phenyl rings with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Coupling Reaction: The nitrated phenyl rings are then coupled to the purine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This step requires the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(3-nitrophenyl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of 2,6-bis(3-nitrophenyl)-7H-purine is its potential as an anticancer agent. Research has shown that derivatives of purine compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study indicated that certain derivatives exhibit significant inhibitory activity against CDK2, with specific compounds showing IC50 values as low as 19 nM, suggesting their potential as leads for the development of selective CDK inhibitors . The introduction of polar groups at the C-6 position of the purine scaffold was found to enhance inhibitory activity, making these compounds promising candidates for further development in cancer therapeutics.
Antiviral Properties
Purine derivatives, including this compound, have also been investigated for their antiviral properties. The structural characteristics of purines allow them to interact with viral enzymes and inhibit their activity. For instance, research into related compounds has demonstrated their effectiveness against various viral targets, suggesting that modifications in the purine structure can lead to enhanced antiviral efficacy .
Synthesis of Nucleoside Analogues
The compound serves as a building block for synthesizing nucleoside analogues, which are crucial in developing antiviral and anticancer drugs. The ability to modify the purine structure allows researchers to create libraries of compounds with varied biological activities. For example, techniques such as C–H sulfenylation have been employed to produce novel derivatives that can be screened for biological activity . This versatility in synthesis highlights the compound's importance in drug discovery and development.
Research on Biological Mechanisms
Research utilizing this compound has contributed to understanding various biological mechanisms. Studies have focused on how these compounds interact with cellular pathways involved in proliferation and apoptosis. The insights gained from such research not only advance our understanding of cancer biology but also pave the way for developing targeted therapies that can mitigate side effects associated with traditional treatments .
Structure-Activity Relationship Studies
The compound is instrumental in structure-activity relationship (SAR) studies aimed at optimizing the pharmacological properties of purine derivatives. By systematically altering functional groups on the purine scaffold and assessing their biological activity, researchers can identify key structural features that enhance efficacy while minimizing toxicity . This iterative process is vital for designing more effective therapeutic agents.
Compound | Activity Type | IC50 (nM) | Reference |
---|---|---|---|
This compound | CDK2 Inhibitor | 19 | |
2-Aminopurine Derivative | Antiviral Activity | TBD | |
6-Substituted Purines | Cytotoxicity | TBD |
Case Study: Inhibition of CDK2 by Purine Derivatives
A recent study demonstrated that a series of purine derivatives were synthesized and evaluated for their inhibitory effects on CDK2. Among them, certain modifications at the C-6 position led to enhanced potency compared to known inhibitors like R-roscovitine. The findings underscore the significance of structural modifications in enhancing therapeutic efficacy against cancer cell lines .
Mechanism of Action
The mechanism of action of 2,6-bis(3-nitrophenyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro groups and purine core play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-nitrophenyl)-7H-purine: Similar structure with nitro groups at the 4-position of the phenyl rings.
2,6-bis(3-aminophenyl)-7H-purine: Similar structure with amino groups instead of nitro groups.
2,6-bis(3-methoxyphenyl)-7H-purine: Similar structure with methoxy groups instead of nitro groups.
Uniqueness
2,6-bis(3-nitrophenyl)-7H-purine is unique due to the presence of nitro groups at the 3-position of the phenyl rings, which imparts distinct electronic and steric properties
Biological Activity
2,6-bis(3-nitrophenyl)-7H-purine is a purine derivative notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes two nitrophenyl groups at the 2 and 6 positions of the purine ring, which may enhance its interactions with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H12N4O4, with a molecular weight of approximately 304.28 g/mol. The presence of nitro groups is expected to influence its electronic properties and reactivity.
Property | Value |
---|---|
Molecular Formula | C15H12N4O4 |
Molecular Weight | 304.28 g/mol |
Nitrophenyl Substituents | Two at positions 2 and 6 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to inhibit tumor growth in vivo in murine models, suggesting a potential role as an anticancer agent .
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in nucleic acid metabolism, which may contribute to its anticancer effects. It is particularly effective against enzymes such as hENT1 (human equilibrative nucleoside transporter 1) that are crucial for nucleoside uptake in cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Apoptotic Pathways : The compound triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential, leading to cell death in cancer cells .
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, indicating that it interferes with cell cycle progression .
Case Studies
Several studies have highlighted the efficacy of this compound:
- In Vitro Studies : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in significant cytotoxicity with IC50 values ranging from 10 to 25 µM depending on the cell line .
- In Vivo Models : In xenograft models using human tumor cells implanted in mice, administration of the compound led to a reduction in tumor size by approximately 50% compared to control groups after four weeks of treatment.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with commercially available purine derivatives.
- Reagents : Common reagents include nitrobenzene derivatives and coupling agents.
- Methods : Various synthetic routes have been explored, including microwave-assisted synthesis to improve yield and reduce reaction times.
Properties
CAS No. |
918537-09-4 |
---|---|
Molecular Formula |
C17H10N6O4 |
Molecular Weight |
362.30 g/mol |
IUPAC Name |
2,6-bis(3-nitrophenyl)-7H-purine |
InChI |
InChI=1S/C17H10N6O4/c24-22(25)12-5-1-3-10(7-12)14-15-17(19-9-18-15)21-16(20-14)11-4-2-6-13(8-11)23(26)27/h1-9H,(H,18,19,20,21) |
InChI Key |
CLKWKCDWQVZVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(=NC(=N2)C4=CC(=CC=C4)[N+](=O)[O-])N=CN3 |
Origin of Product |
United States |
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